2-Bromo-4-fluoro-5-methylbenzonitrile

Vue d'ensemble

Description

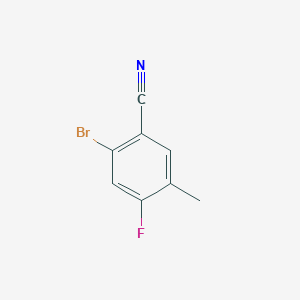

2-Bromo-4-fluoro-5-methylbenzonitrile is an organic compound with the molecular formula C8H5BrFN. It is a derivative of benzonitrile, featuring bromine, fluorine, and methyl substituents on the benzene ring. This compound is of interest in various fields of chemical research and industry due to its unique structural properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-5-methylbenzonitrile typically involves multi-step reactions. One common method includes the bromination of 4-fluoro-2-methylbenzonitrile using N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (CH2Cl2) at low temperatures . Another approach involves the use of copper (II) sulfate pentahydrate and sodium hydrogen carbonate in a water-acetic acid mixture .

Industrial Production Methods

Industrial production methods for this compound are generally based on scalable versions of the laboratory synthesis routes. These methods often employ continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to enhance efficiency and safety.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-4-fluoro-5-methylbenzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and fluorine) on the benzene ring.

Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Typical reagents include nucleophiles such as amines or alkoxides, often in the presence of a base like potassium carbonate.

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while nucleophilic substitution can yield various substituted benzonitriles.

Applications De Recherche Scientifique

Applications Overview

The compound's unique structure, featuring both bromine and fluorine substituents along with a nitrile group, makes it an essential building block in multiple applications:

- Pharmaceutical Intermediates

- Material Science

- Organic Synthesis

- Analytical Chemistry

- Agrochemicals

Pharmaceutical Intermediates

2-Bromo-4-fluoro-5-methylbenzonitrile is primarily utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its bromo and fluoro groups enable various coupling reactions crucial for developing drugs targeting diseases such as cancer and bacterial infections. The nitrile group enhances its reactivity, facilitating nucleophilic substitutions that are vital for synthesizing complex drug molecules.

Case Study : In a study focused on central nervous system disorders, derivatives of this compound were synthesized to create oxadiazole derivatives that act on type 2 cannabinoid receptors, demonstrating its potential in therapeutic applications .

The compound is utilized in analytical methods to detect nitroaromatic compounds in environmental samples. It aids in pollution monitoring by providing a means to quantify contaminants effectively.

Case Study : Research involving soil samples has shown that using this compound allows for the detection of nitroaromatic pollutants at trace levels, significantly contributing to environmental chemistry .

Agrochemicals

In agrochemical formulations, this compound contributes to developing effective pesticides and herbicides. Its chemical reactivity allows for the design of compounds that can target specific pests or weeds while minimizing environmental impact.

Mécanisme D'action

The mechanism of action of 2-Bromo-4-fluoro-5-methylbenzonitrile in chemical reactions involves its ability to act as an electrophile due to the electron-withdrawing effects of the bromine and fluorine atoms. This makes the compound highly reactive towards nucleophiles, facilitating substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Bromo-2-fluoro-5-methylbenzonitrile

- 2-Bromo-5-methylbenzonitrile

- 4-Bromo-2-fluorobenzonitrile

- 5-Bromo-2-fluorobenzonitrile

Uniqueness

2-Bromo-4-fluoro-5-methylbenzonitrile is unique due to the specific positioning of its substituents, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of complex molecules where precise control over reactivity and selectivity is required.

Activité Biologique

2-Bromo-4-fluoro-5-methylbenzonitrile (CAS Number: 916792-07-9) is an organic compound notable for its unique structural features, which include a bromine atom, a fluorine atom, and a nitrile group attached to a benzene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and its implications in drug metabolism.

- Molecular Formula: C₈H₅BrFN

- Molecular Weight: 214.03 g/mol

- Structural Characteristics:

- Bromine and fluorine atoms are electron-withdrawing groups that influence the compound's reactivity.

- The presence of the cyano group contributes to its chemical properties and potential biological interactions.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a crucial role in the metabolism of various drugs. Inhibition of CYP1A2 can lead to altered pharmacokinetics of co-administered medications, which is significant for drug development and safety assessments .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown promising results in inhibiting cell proliferation in human leukemia and breast cancer cell lines. The following table summarizes the cytotoxic effects observed:

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| CEM-13 (Leukemia) | 15.63 | |

| MCF-7 (Breast Cancer) | 10.38 | |

| U-937 (Monocytic Leukemia) | 12.50 |

These IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound has significant potential as an anticancer agent.

The mechanism through which this compound exerts its biological effects may involve apoptosis induction in cancer cells. Flow cytometry assays have indicated that this compound can trigger apoptotic pathways, leading to increased expression of pro-apoptotic factors such as p53 and activation of caspase-3 .

Case Studies

-

Cytotoxicity against Cancer Cell Lines:

A study evaluated the cytotoxic effects of various derivatives, including this compound, on multiple cancer cell lines. The findings revealed that this compound exhibited superior cytotoxicity compared to traditional chemotherapeutic agents like doxorubicin . -

Drug Interaction Studies:

Investigations into the drug-drug interaction potential of this compound highlighted its role as a CYP1A2 inhibitor, which may lead to increased plasma concentrations of co-administered drugs metabolized by this enzyme . This characteristic necessitates careful consideration in clinical settings where polypharmacy is common.

Propriétés

IUPAC Name |

2-bromo-4-fluoro-5-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c1-5-2-6(4-11)7(9)3-8(5)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFLYZSZBOYNJRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650421 | |

| Record name | 2-Bromo-4-fluoro-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916792-07-9 | |

| Record name | 2-Bromo-4-fluoro-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-fluoro-5-methylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.